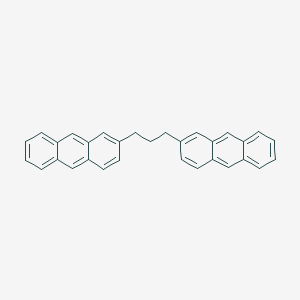
2,2'-(Propane-1,3-diyl)dianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-1,3-diyl)dianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two anthracene units connected by a propane-1,3-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)dianthracene typically involves the coupling of two anthracene units through a propane-1,3-diyl linker. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)dianthracene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,3-diyl)dianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
2,2’-(Propane-1,3-diyl)dianthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,3-diyl)dianthracene involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially affecting DNA replication and transcription. Additionally, its ability to generate reactive oxygen species upon photoactivation makes it useful in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
2,2’-(Ethane-1,2-diyl)dianthracene: Similar structure but with an ethane linker instead of propane.
2,2’-(Butane-1,4-diyl)dianthracene: Similar structure but with a butane linker.
Uniqueness
2,2’-(Propane-1,3-diyl)dianthracene is unique due to its specific linker length, which affects its chemical reactivity and physical properties. The propane-1,3-diyl bridge provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and molecular biology.
Properties
CAS No. |
64597-23-5 |
|---|---|
Molecular Formula |
C31H24 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(3-anthracen-2-ylpropyl)anthracene |
InChI |
InChI=1S/C31H24/c1-3-10-26-20-30-16-22(12-14-28(30)18-24(26)8-1)6-5-7-23-13-15-29-19-25-9-2-4-11-27(25)21-31(29)17-23/h1-4,8-21H,5-7H2 |
InChI Key |
REBVWNAPOSFHQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCC4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


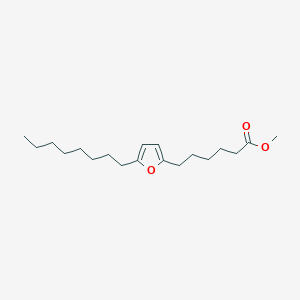
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)
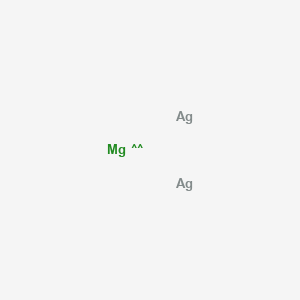
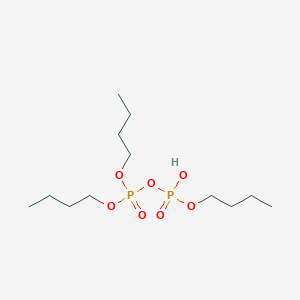
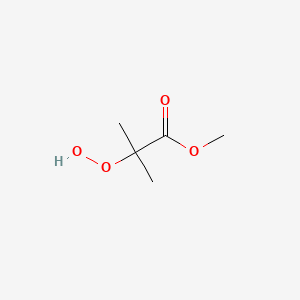
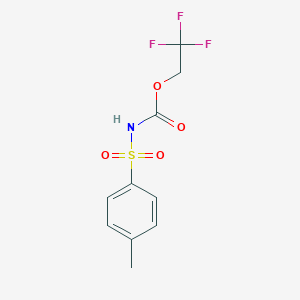
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
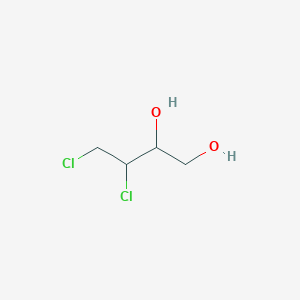
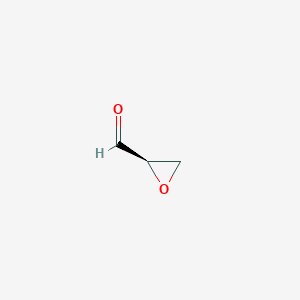
![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
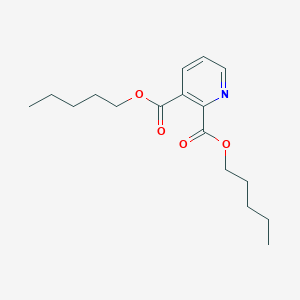
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
